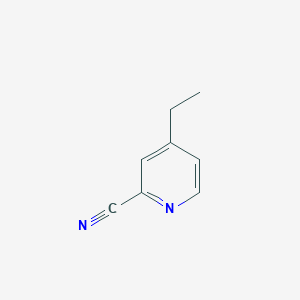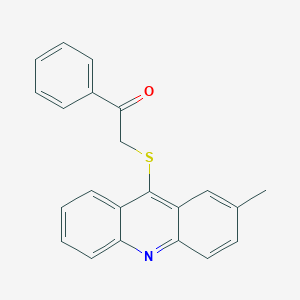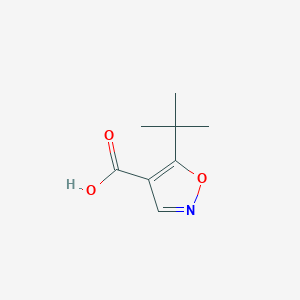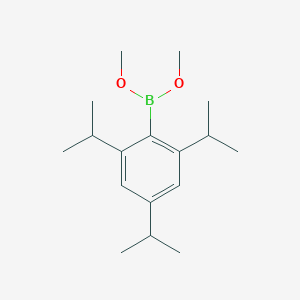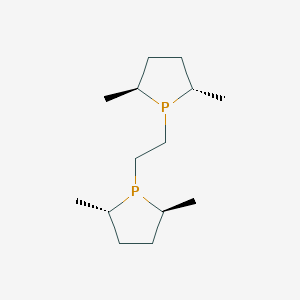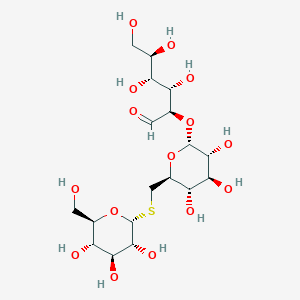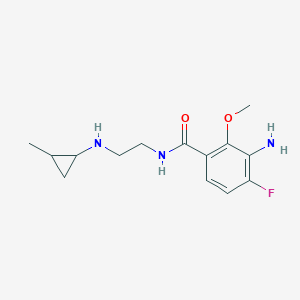
2-Methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine, pharmacology, and biochemistry. This compound is commonly referred to as MCAF and is a derivative of benzamide.
Mécanisme D'action
MCAF works by inhibiting the activity of certain enzymes, specifically those involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting their production, MCAF can reduce inflammation and pain.
Biochemical and Physiological Effects:
MCAF has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, MCAF has been shown to have potential anti-tumor properties, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MCAF in lab experiments is its potential as a drug candidate. Its inhibitory effects on certain enzymes make it a promising candidate for the treatment of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on MCAF. One area of focus could be on its potential as a cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, further studies could explore its potential as a treatment for other diseases, such as inflammation and pain.
Méthodes De Synthèse
The synthesis of MCAF involves a series of chemical reactions that start with the preparation of 2-methoxy-4-fluoroaniline. This compound is then reacted with 2-methylcyclopropylamine to form 2-methoxy-4-fluoro-N-((2-methylcyclopropyl)amino)aniline. The final step involves the reaction of the intermediate compound with ethyl chloroformate to form MCAF.
Applications De Recherche Scientifique
MCAF has been studied extensively in the field of pharmacology due to its potential applications as a drug candidate. It has been shown to have inhibitory effects on certain enzymes, which makes it a promising candidate for the treatment of various diseases. Additionally, MCAF has been shown to have potential anti-tumor properties, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
133849-96-4 |
|---|---|
Nom du produit |
2-Methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide |
Formule moléculaire |
C14H20FN3O2 |
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
3-amino-4-fluoro-2-methoxy-N-[2-[(2-methylcyclopropyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C14H20FN3O2/c1-8-7-11(8)17-5-6-18-14(19)9-3-4-10(15)12(16)13(9)20-2/h3-4,8,11,17H,5-7,16H2,1-2H3,(H,18,19) |
Clé InChI |
GDKQONPJYHXGIE-UHFFFAOYSA-N |
SMILES |
CC1CC1NCCNC(=O)C2=C(C(=C(C=C2)F)N)OC |
SMILES canonique |
CC1CC1NCCNC(=O)C2=C(C(=C(C=C2)F)N)OC |
Synonymes |
2-methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide P 1450 P-1450 P1450 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



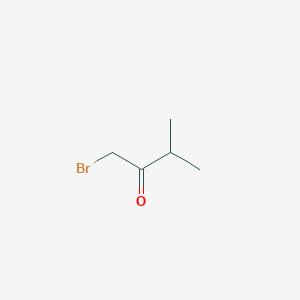
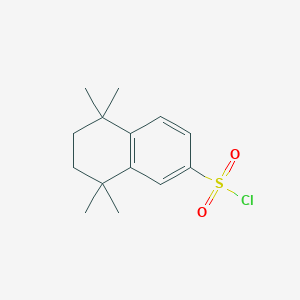
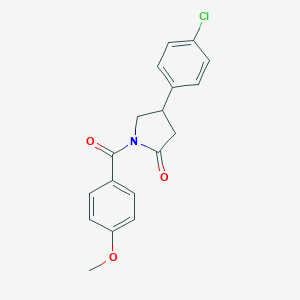

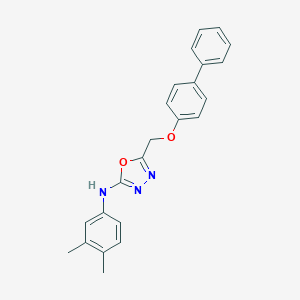
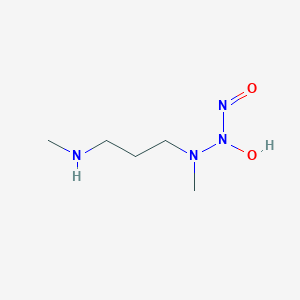
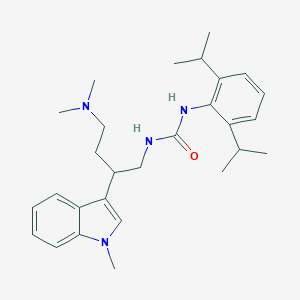
![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)
